molecular formula C13H10ClNO3S B8608473 4-Benzamidobenzene-1-sulfonyl chloride CAS No. 67377-44-0

4-Benzamidobenzene-1-sulfonyl chloride

Cat. No.: B8608473
CAS No.: 67377-44-0
M. Wt: 295.74 g/mol
InChI Key: LKICQRVDNWUUSL-UHFFFAOYSA-N
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Description

4-Benzamidobenzene-1-sulfonyl chloride (C₁₃H₁₀ClNO₃S, molecular weight 295.74 g/mol) is a sulfonyl chloride derivative characterized by a benzamide substituent at the para position of the benzene ring. This compound is notable for its dual functional groups: the sulfonyl chloride moiety, which is highly reactive toward nucleophiles, and the benzamide group, which can participate in hydrogen bonding and π-π interactions. It is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Limited commercial availability is noted, with UkrOrgSynthesis Ltd. (Ukraine) listed as a key supplier .

Properties

CAS No.

67377-44-0

Molecular Formula

C13H10ClNO3S

Molecular Weight

295.74 g/mol

IUPAC Name

4-benzamidobenzenesulfonyl chloride

InChI

InChI=1S/C13H10ClNO3S/c14-19(17,18)12-8-6-11(7-9-12)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16)

InChI Key

LKICQRVDNWUUSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 4-benzamidobenzene-1-sulfonyl chloride derivatives as anticancer agents. For instance, a study demonstrated that sulfamoyl-benzamide derivatives exhibited selective inhibition against human NTPDases, which are implicated in cancer progression. Compounds synthesized from this compound showed IC50 values in sub-micromolar concentrations against various cancer cell lines, indicating their potency as anticancer drugs .

Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes associated with cancer and other diseases. A notable example includes the inhibition of carbonic anhydrase IX, where derivatives showed high selectivity and potency (IC50 values ranging from 10.93 to 25.06 nM) against cancer cells . This suggests that this compound could serve as a scaffold for developing new enzyme inhibitors.

Organic Synthesis

Synthesis of Sulfonamides
this compound is widely used as a precursor for synthesizing sulfonamide compounds. The reaction of this sulfonyl chloride with various amines leads to the formation of sulfonamides, which are important in pharmaceuticals and agrochemicals. The versatility of this compound allows for the introduction of diverse functional groups, facilitating the development of tailored sulfonamide derivatives for specific applications .

Agricultural Applications

Development of Agricultural Chemicals
The compound has potential applications in the formulation of agricultural chemicals. Its derivatives can act as herbicides or fungicides due to their ability to inhibit specific biological pathways in target organisms. Research indicates that certain sulfonamide derivatives derived from this compound exhibit herbicidal properties, making them candidates for further development in agricultural chemistry .

Case Studies and Research Findings

Study Focus Findings
Galal et al. (2023)Anticancer PropertiesIdentified several sulfamoyl-benzamide derivatives with potent anticancer activity against breast cancer cell lines (MCF-7 and MDA-MB-231) with significant apoptotic effects .
Nemr et al. (2021)Enzyme InhibitionNew benzenesulfonamide derivatives showed selective inhibition against carbonic anhydrase IX with IC50 values indicating strong potential for anticancer applications .
Abbasi et al. (2019)Enzyme InhibitionInvestigated new sulfonamide derivatives for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase, relevant for Alzheimer's disease treatment .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and thiosulfonates, respectively ().

Key reactions and conditions :

NucleophileProductConditionsYield
Primary aminesSulfonamidesEt₃N, DCM, 0–25°C75–92%
AlcoholsSulfonate estersPyridine, THF, reflux68–85%
ThiophenolThiosulfonateK₂CO₃, acetone, 50°C81%

Electron-withdrawing groups (e.g., benzamide) enhance reactivity by polarizing the S–Cl bond. Hammett studies on analogous arenesulfonyl chlorides show a ρ-value of +2.02, confirming the Sₙ2 mechanism ( ). Steric hindrance from ortho-substituents reduces reaction rates by 30–50% compared to unsubstituted analogs ( ).

Hydrolysis and Stability

The compound hydrolyzes in aqueous media to form 4-benzamidobenzenesulfonic acid (). Hydrolysis rates depend on pH and temperature:

pHTemperature (°C)Half-life (h)
32548
72512
10252

Stability in anhydrous solvents (e.g., DCM, THF) exceeds 6 months at −20°C ().

Reactions with Amines: Hinsberg Test and Beyond

  • Primary/secondary amines : Form stable sulfonamides (e.g., N-ethyl-4-benzamidobenzenesulfonamide, 89% yield) under basic conditions ( ).

  • Tertiary amines : React via an oxidative pathway. For example, triethylamine generates N-sulfonylenamine derivatives in the presence of air ( ):

    ArSO₂Cl + Et₃NO2ArSO₂–CH=NEt₂+byproducts\text{ArSO₂Cl + Et₃N} \xrightarrow{\text{O}_2} \text{ArSO₂–CH=NEt₂} + \text{byproducts}

Cross-Coupling Reactions

Palladium/copper-catalyzed cross-couplings enable C–S bond formation:

Reaction TypePartnerCatalystConditionsYield
Suzuki–MiyauraArylboronic acidPd(PPh₃)₄, K₂CO₃DME, 80°C65–78%
UllmannAryl iodideCuI, L-prolineDMSO, 110°C70%

Kinetics and Mechanistic Insights

  • Rate laws : First-order dependence on nucleophile concentration (e.g., k = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ for aniline at 25°C) ().

  • Activation parameters : Δ‡H = 45 kJ/mol, Δ‡S = −120 J·mol⁻¹·K⁻¹, indicating a highly ordered transition state ( ).

  • DFT calculations : Confirm a concerted Sₙ2 mechanism with a trigonal bipyramidal transition state ( ).

This compound’s broad reactivity profile makes it indispensable in medicinal chemistry for synthesizing sulfonamide-based drugs and functional materials. Its stability and tunable electronic properties ensure continued relevance in method development.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Molecular Weight: Bulky substituents (e.g., benzamide, benzyloxy) increase molecular weight significantly compared to smaller groups like cyano or butyl.
  • Reactivity: Electron-withdrawing groups (e.g., –CN in 4-cyanobenzene-1-sulfonyl chloride) enhance sulfonyl chloride reactivity, whereas electron-donating groups (e.g., –N(CH₃)₂ in 4-dimethylamino derivatives) reduce it .

Comparative Insights :

  • Pharmaceutical Utility : Both this compound and 4-(5-chloropentanamido) derivatives are pivotal in drug synthesis, but the latter’s chlorinated alkyl chain may improve blood-brain barrier penetration .
  • Agrochemical Potential: The 5-chloropentanamido derivative is explicitly cited for agrochemical applications, while the benzamide analog’s use in this field remains underexplored .

Preparation Methods

Sulfonation of Benzamide Derivatives

A common route involves the sulfonation of 4-aminobenzamide followed by chlorination. The process typically employs chlorosulfonic acid as both the sulfonating and chlorinating agent.

Procedure :

  • Sulfonation : 4-Aminobenzamide is treated with excess chlorosulfonic acid at temperatures below 60°C to form 4-benzamidobenzenesulfonic acid.

  • Chlorination : The sulfonic acid intermediate reacts with additional chlorosulfonic acid or thionyl chloride (SOCl₂) to yield the sulfonyl chloride.

Key Parameters :

  • Temperature : Maintained below 60°C to prevent decomposition.

  • Molar Ratios : Chlorosulfonic acid is used in excess (3–4:1 molar ratio relative to substrate).

  • Solvents : Halogenated aliphatic hydrocarbons (e.g., dichloroethane) improve reaction homogeneity.

Yield : 70–85%.

Direct Chlorosulfonation of Benzamide

An alternative one-pot method involves reacting benzamide derivatives directly with chlorosulfonic acid. This approach avoids isolating intermediates but requires precise temperature control.

Procedure :

  • Chlorosulfonation : Benzamide is dissolved in dichloroethane, and chlorosulfonic acid is added dropwise at 50–60°C.

  • Quenching : The mixture is poured into ice water, and the organic layer is separated, washed, and dried.

Key Observations :

  • Byproduct Mitigation : Sodium chloride is added to suppress dimerization and enhance yield.

  • Purification : Vacuum distillation isolates the product at 150°C under −0.098 MPa.

Yield : 75–92%.

Two-Step Synthesis via Sulfonyl Azide Intermediates

Formation of Sulfonyl Azides

Recent patents describe using 4-benzamidobenzenesulfonyl azide as an intermediate, which is subsequently converted to the sulfonyl chloride.

Procedure :

  • Azide Formation : 4-Benzamidobenzenesulfonic acid reacts with sodium azide (NaN₃) in acetonitrile at 0°C.

  • Chlorination : The azide intermediate is treated with sulfuryl chloride (SO₂Cl₂) to yield the sulfonyl chloride.

Advantages :

  • Minimizes side reactions (e.g., dimerization).

  • Enables high-purity (>99%) product.

Yield : 80–90%.

Comparative Analysis of Methods

Method Reagents Conditions Yield Purity
Sulfonation/ChlorinationChlorosulfonic acid, SOCl₂50–60°C, halogenated solvents70–85%95–98%
Direct ChlorosulfonationChlorosulfonic acid50–60°C, NaCl additive75–92%97–99%
Sulfonyl Azide RouteNaN₃, SO₂Cl₂0°C, acetonitrile80–90%>99%

Key Findings :

  • The direct chlorosulfonation method offers the highest yield (92%) but requires careful byproduct management.

  • The sulfonyl azide route achieves superior purity, making it preferable for pharmaceutical applications.

Challenges and Optimization Strategies

Byproduct Formation

  • Dimerization : Occurs during sulfonation, especially in polar solvents like chlorobenzene.

    • Mitigation : Use non-polar solvents (e.g., dichloroethane) and sodium chloride to suppress side reactions.

  • Hydrolysis : Moisture exposure converts sulfonyl chloride back to sulfonic acid.

    • Solution : Anhydrous conditions and rapid quenching with ice water.

Solvent Selection

  • Halogenated Solvents : Dichloroethane and chlorobenzene improve reaction kinetics but require post-reaction removal.

  • Ester Solvents : Avoided due to competing esterification reactions.

Industrial-Scale Production

Continuous Flow Reactors

Recent advancements employ continuous flow systems to enhance scalability:

  • Benefits : Improved temperature control, reduced reaction time.

  • Example : A pilot plant achieved 85% yield using a tubular reactor with in-line HCl removal.

Environmental Considerations

  • Waste Management : Hydrogen chloride gas is captured via falling-film absorption to produce hydrochloric acid.

  • Solvent Recycling : Dichloroethane and excess chlorosulfonic acid are distilled and reused.

Q & A

Basic Question: What are the recommended methods for synthesizing 4-Benzamidobenzene-1-sulfonyl chloride, and how can purity be ensured?

Answer:
The synthesis typically involves chlorosulfonation of benzamide derivatives. A general approach includes:

  • Step 1: Reacting 4-aminobenzoic acid with benzoyl chloride to form 4-benzamidobenzoic acid.
  • Step 2: Treating the intermediate with chlorosulfonic acid to introduce the sulfonyl chloride group.
  • Purification: Recrystallization using solvents like dichloromethane/hexane mixtures, followed by vacuum drying. Purity is verified via melting point analysis (expected range: 80–210°C, depending on substituents) and HPLC (>97% purity) .

Basic Question: Which spectroscopic techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • NMR (¹H/¹³C): To confirm the benzamide and sulfonyl chloride moieties (e.g., aromatic protons at δ 7.5–8.5 ppm).
  • FT-IR: Peaks at ~1370 cm⁻¹ (S=O symmetric stretch) and ~1180 cm⁻¹ (S=O asymmetric stretch) confirm the sulfonyl group.
  • Mass Spectrometry: High-resolution MS validates the molecular ion ([M+H]⁺ for C₁₃H₁₀ClNO₃S: calculated 296.01) .

Basic Question: What safety protocols are essential when handling this compound?

Answer:

  • PPE: Wear impervious gloves, sealed goggles, and lab coats. Use a respirator in high-concentration environments.
  • First Aid: For skin contact, wash immediately with soap/water. For inhalation, move to fresh air and seek medical help.
  • Storage: Keep in a cool, dry place (<25°C) away from moisture and bases to prevent hydrolysis .

Advanced Question: How can reaction conditions be optimized to minimize byproducts during synthesis?

Answer:

  • Temperature Control: Maintain chlorosulfonation at 0–5°C to reduce sulfonic acid formation.
  • Solvent Choice: Use anhydrous dichloromethane to limit hydrolysis.
  • Catalyst Screening: Test Lewis acids (e.g., AlCl₃) to enhance regioselectivity. Monitor byproducts via TLC or GC-MS .

Advanced Question: How does this compound degrade under acidic or basic conditions?

Answer:

  • Acidic Hydrolysis: The sulfonyl chloride group converts to sulfonic acid (confirmed by loss of Cl⁻ via ion chromatography).
  • Basic Conditions: Forms sulfonate salts, detectable by pH-dependent solubility shifts.
  • Kinetic Studies: Use UV-Vis spectroscopy to track degradation rates (λmax ~260 nm for aromatic intermediates) .

Advanced Question: What strategies resolve contradictions in reported melting points or spectral data?

Answer:

  • Cross-Validation: Compare with analogs like 4-acetylbenzenesulfonyl chloride (mp 83–87°C) or 4-biphenylsulfonyl chloride (mp 162–165°C) .
  • Recrystallization Solvent Screening: Test polar (ethanol) vs. nonpolar (hexane) solvents to isolate polymorphs.
  • Collaborative Analysis: Share samples with independent labs to verify reproducibility .

Advanced Question: What mechanistic insights explain unexpected reactivity with amines or alcohols?

Answer:

  • Nucleophilic Attack: The sulfonyl chloride reacts with amines to form sulfonamides (e.g., 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide ).
  • Steric Effects: Bulky substituents on the benzamide group may slow reaction kinetics.
  • Computational Modeling: DFT calculations predict transition states for SN2 mechanisms at the sulfur center .

Advanced Question: How can degradation pathways be mapped under thermal stress?

Answer:

  • Thermogravimetric Analysis (TGA): Monitor mass loss at 150–200°C, indicating decomposition.
  • Isolation of Byproducts: Use preparative HPLC to collect degradation products (e.g., benzamide derivatives).
  • Kinetic Profiling: Arrhenius plots derived from DSC data reveal activation energies .

Advanced Question: What analytical methods differentiate isomeric impurities in synthesized batches?

Answer:

  • Chiral HPLC: Resolves enantiomers using cellulose-based columns.
  • 2D NMR (COSY, NOESY): Identifies spatial proximity of substituents.
  • X-ray Crystallography: Confirms regiochemistry of the sulfonyl chloride group .

Advanced Question: How do solvent polarity and temperature affect sulfonamide formation yields?

Answer:

  • Polar Solvents (DMF, DMSO): Increase solubility of amine reactants but may promote hydrolysis.
  • Low-Temperature Reactions (0–10°C): Favor kinetic control, reducing side reactions.
  • Yield Optimization: DOE (Design of Experiments) models correlate solvent polarity, temperature, and stoichiometry to maximize yields (>85%) .

Notes

  • Methodological answers integrate best practices from analogous sulfonyl chloride systems .
  • Contradictions in data require iterative validation via collaborative research .

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